

# physical and spectral data of 1-Octanol-d2-1

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## Compound of Interest

Compound Name: 1-Octanol-d2-1

Cat. No.: B12375549

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## An In-depth Technical Guide to the Physical and Spectral Data of 1-Octanol-1,1-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and spectral characteristics of isotopically labeled compounds is paramount. This guide provides a detailed overview of 1-Octanol-1,1-d2, a deuterated form of 1-Octanol. The inclusion of deuterium at the C-1 position makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses. [\[1\]](#)

## Physical Properties

1-Octanol-1,1-d2 is a colorless liquid.[\[2\]](#) It is a saturated fatty alcohol where two hydrogen atoms at the C-1 position are replaced with deuterium.[\[1\]](#) This isotopic substitution leads to a slight increase in its molecular weight compared to its non-deuterated counterpart, 1-octanol.[\[3\]](#) [\[4\]](#) Like 1-octanol, it is sparingly soluble in water but miscible with many organic solvents.[\[2\]](#)[\[5\]](#)

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>16</sub> D <sub>2</sub> O
Molecular Weight	132.24 g/mol [3]
Appearance	Clear, colorless liquid[2]
Boiling Point	~195 °C (estimated, similar to 1-octanol)[4][6]
Melting Point	~-16 °C (estimated, similar to 1-octanol)[4][6]
Density	~0.83 g/cm <sup>3</sup> at 20 °C (estimated, similar to 1-octanol)[4]
Solubility in Water	0.3 g/L at 20 °C (for 1-octanol)[4]
IUPAC Name	1,1-dideuteriooctan-1-ol[3]
Synonyms	1-Octanol-d2, n-Octyl-1,1-d2 Alcohol[3]

## Spectral Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 1-Octanol-1,1-d2.

### Mass Spectrometry (MS)

The mass spectrum of 1-Octanol-1,1-d2 will exhibit a molecular ion peak (M<sup>+</sup>) at m/z 132, corresponding to its molecular weight.[3] The fragmentation pattern will be similar to that of 1-octanol, with characteristic shifts in fragment masses due to the presence of deuterium. The base peak for 1-octanol is often observed at m/z 56, resulting from the loss of water and subsequent rearrangement.[7] For the deuterated compound, fragments containing the C-1 position will be heavier by two mass units.

Technique	Key Features
Electron Ionization (EI-MS)	Molecular ion (M <sup>+</sup> ) peak at m/z 132.
Fragments containing the C-1 position will be shifted by +2 m/z compared to 1-octanol.	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Octanol-1,1-d<sub>2</sub> are significantly different from those of 1-octanol, primarily due to the deuterium substitution at the C-1 position.

<sup>1</sup>H NMR: The characteristic triplet corresponding to the -CH<sub>2</sub>OH protons at approximately 3.6 ppm in 1-octanol is absent in the spectrum of 1-Octanol-1,1-d<sub>2</sub>.<sup>[8]</sup> The remaining signals for the other methylene and the methyl groups of the alkyl chain will be present.

<sup>13</sup>C NMR: The carbon at the C-1 position will exhibit a triplet in the proton-decoupled <sup>13</sup>C NMR spectrum due to coupling with deuterium (spin I=1). Its chemical shift will be similar to that of the C-1 in 1-octanol, which is around 63 ppm.<sup>[9]</sup>

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
<sup>1</sup> H	0.88	t	-CH <sub>3</sub>
1.2-1.4	m	-(CH <sub>2</sub> ) <sub>5</sub> -	
1.57	m	-CH <sub>2</sub> -CH <sub>2</sub> -CD <sub>2</sub> -	
3.6 (absent)	-	-CD <sub>2</sub> OH	
<sup>13</sup> C	14.1	C-8	
22.7	C-7		
25.7	C-3		
29.3	C-4, C-5		
31.8	C-6		
32.8	C-2		
~63	t	C-1 (-CD <sub>2</sub> OH)	

Note: The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are based on typical values for 1-octanol and may vary slightly depending on the solvent and concentration.<sup>[8][9]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 1-Octanol-1,1-d<sub>2</sub>, the key differences compared to 1-octanol arise from the C-D bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration	Description
3200-3600	O-H stretch	Broad, strong absorption, characteristic of hydrogen-bonded alcohols. <a href="#">[10]</a> <a href="#">[11]</a>
2850-2960	C-H stretch	Strong absorptions from the methyl and methylene groups. <a href="#">[10]</a>
2100-2250	C-D stretch	Weaker absorptions corresponding to the deuterated methylene group.
1465	C-H bend	Methylene scissoring. <a href="#">[10]</a>
1378	C-H bend	Methyl rocking. <a href="#">[10]</a>
1050-1070	C-O stretch	Strong absorption for the primary alcohol. <a href="#">[11]</a>

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

### Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: Dilute the 1-Octanol-1,1-d<sub>2</sub> sample in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating alcohols (e.g., a DB-5 or similar non-polar column).
- GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 30 to 200.
  - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to 1-Octanol-1,1-d<sub>2</sub> and analyze its mass spectrum for the molecular ion and fragmentation pattern.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1-Octanol-1,1-d<sub>2</sub> in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Process the data by applying a Fourier transform, phasing, and baseline correction.
  - Integrate the signals to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. This may require a longer acquisition time due to the lower natural abundance of <sup>13</sup>C.

- Process the data similarly to the  $^1\text{H}$  spectrum.

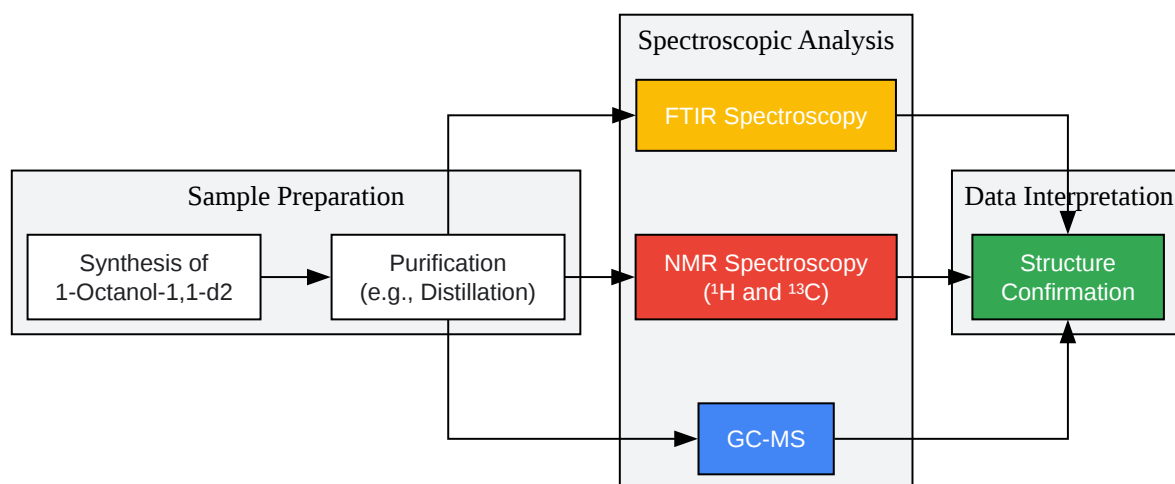
## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1-Octanol-1,1-d<sub>2</sub>, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

## Visualizations

### Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectral characterization of 1-Octanol-1,1-d<sub>2</sub>.

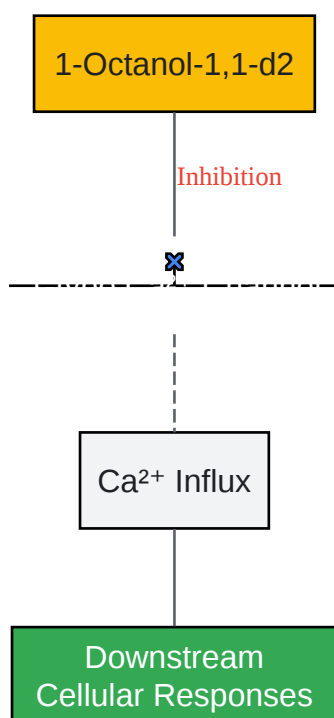


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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Octanol-1,1-d2.

## Signaling Pathway Inhibition

1-Octanol has been identified as an inhibitor of T-type calcium channels.[1][12] Deuterium labeling in 1-Octanol-1,1-d2 is not expected to alter this biological activity significantly, making it a useful tool for studying the mechanism of action and metabolic fate of this inhibitor.



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Caption: Inhibition of T-type calcium channels by 1-Octanol-1,1-d2, leading to a reduction in calcium influx.

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